(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylidene group, a fluorophenyl group, and a thioxodihydropyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-(butan-2-yloxy)-3-chlorobenzaldehyde with 2-fluorophenylthiourea under basic conditions to form the intermediate. This intermediate then undergoes cyclization and oxidation to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, especially at the chlorobenzylidene moiety, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone, silver nitrate in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of iodinated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology
In biological research, (5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with receptors or other signaling molecules, leading to changes in gene expression or cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
2,2’-Bipyridyl: This compound is used as a ligand in coordination chemistry and shares some structural similarities with the thioxodihydropyrimidine core.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound has antioxidant properties and a similar aromatic ring structure.
Uniqueness
(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its combination of functional groups, which confer unique reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3S/c1-3-12(2)28-18-9-8-13(11-15(18)22)10-14-19(26)24-21(29)25(20(14)27)17-7-5-4-6-16(17)23/h4-12H,3H2,1-2H3,(H,24,26,29)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCSSUPYTOHHFL-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.